2-phenoxy-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide
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Overview
Description
2-phenoxy-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide is a synthetic organic compound that features a pyrazole ring, a thiophene ring, and a phenoxypropanamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved by the cyclization of hydrazine with a 1,3-diketone.
Introduction of the thiophene ring: This step might involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the pyrazole.
Attachment of the phenoxypropanamide moiety: This could be done through an amide coupling reaction, using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LAH) or palladium on carbon (Pd/C) with hydrogen.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while substitution of the phenoxy group could yield various substituted amides.
Scientific Research Applications
2-phenoxy-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.
Industry: As an intermediate in the synthesis of agrochemicals or other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The pyrazole and thiophene rings could play a role in binding to the active site of enzymes or receptors, while the phenoxypropanamide moiety might influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide: Lacks the thiophene ring.
N-(2-(thiophen-3-yl)ethyl)-2-phenoxypropanamide: Lacks the pyrazole ring.
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)acetamide: Has an acetamide instead of a phenoxypropanamide moiety.
Uniqueness
2-phenoxy-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide is unique due to the combination of the pyrazole, thiophene, and phenoxypropanamide groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
2-phenoxy-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-14(23-16-6-3-2-4-7-16)18(22)19-12-17(15-8-11-24-13-15)21-10-5-9-20-21/h2-11,13-14,17H,12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AILQNBJWZVQKIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C1=CSC=C1)N2C=CC=N2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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